7-Fluoropyrrolo[1,2-a]quinoxaline
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Overview
Description
7-Fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a fluorine atom attached at the 7th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which occurs under mild conditions in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium, catalyzed by ionic liquids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups.
Scientific Research Applications
7-Fluoropyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand for various biological receptors, including 5-HT3 receptors.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 7-Fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of human protein kinase CK2 and AKT kinase, which are involved in various cellular processes . The compound’s ability to bind to these targets can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Lacks the fluorine atom at the 7th position.
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Contains a chlorine atom at the 4th position in addition to the fluorine atom at the 7th position.
Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring.
Uniqueness: 7-Fluoropyrrolo[1,2-a]quinoxaline is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-fluoropyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMYPCCKGFZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=CC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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